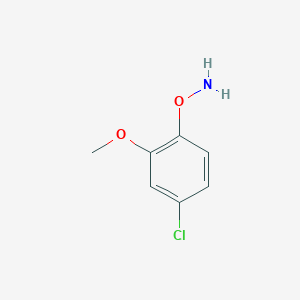![molecular formula C11H16Si B13704698 Bicyclo[4.2.0]octa-1,3,5-trien-3-yltrimethylsilane](/img/structure/B13704698.png)
Bicyclo[4.2.0]octa-1,3,5-trien-3-yltrimethylsilane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bicyclo[420]octa-1,3,5-trien-3-yltrimethylsilane is a silicon-containing organic compound that features a bicyclic structure with a trimethylsilyl group attached to the triene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Bicyclo[4.2.0]octa-1,3,5-trien-3-yltrimethylsilane can be synthesized through a multi-step process starting from benzocyclobutene and (2-bromo-vinyl)-benzene. The synthesis involves the following steps:
Grignard Reaction: Benzocyclobutene is reacted with a Grignard reagent derived from (2-bromo-vinyl)-benzene to form an intermediate.
Hydrosilylation: The intermediate is then subjected to hydrosilylation using trimethylsilane in the presence of a catalyst to yield the final product.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring high purity and yield through advanced purification techniques.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using reagents like hydrogen peroxide or peracids, to form corresponding silanol or siloxane derivatives.
Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride to convert the compound into its reduced forms.
Substitution: The trimethylsilyl group can be substituted with other functional groups using reagents like halogens or organometallic compounds.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, peracids, mild acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, under anhydrous conditions.
Substitution: Halogens, organometallic reagents, typically under inert atmosphere to prevent unwanted side reactions.
Major Products Formed:
Oxidation: Silanol or siloxane derivatives.
Reduction: Reduced bicyclic compounds.
Substitution: Various functionalized derivatives depending on the substituent introduced.
Applications De Recherche Scientifique
Bicyclo[4.2.0]octa-1,3,5-trien-3-yltrimethylsilane has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers. It is also employed in the development of new materials with unique properties.
Biology: Potential use in the study of silicon-based biochemistry and the development of silicon-containing biomolecules.
Medicine: Investigated for its potential in drug delivery systems and as a building block for pharmaceuticals.
Mécanisme D'action
The mechanism of action of Bicyclo[4.2.0]octa-1,3,5-trien-3-yltrimethylsilane involves its ability to participate in various chemical reactions due to the presence of the trimethylsilyl group and the reactive triene ring. The compound can undergo polymerization, crosslinking, and functionalization reactions, which are facilitated by the silicon atom’s ability to form stable bonds with carbon and other elements. These reactions often involve the formation of reactive intermediates such as o-xylylenes, which can further react with alkenes or other functional groups .
Comparaison Avec Des Composés Similaires
Bicyclo[4.2.0]octa-1,3,5-triene: A structurally similar compound without the trimethylsilyl group.
Bicyclo[4.2.0]octa-1,3,5-trien-3-ylmethanol: Contains a hydroxyl group instead of the trimethylsilyl group.
7-Bromobicyclo[4.2.0]octa-1,3,5-triene: Features a bromine atom in place of the trimethylsilyl group.
Uniqueness: Bicyclo[4.2.0]octa-1,3,5-trien-3-yltrimethylsilane is unique due to the presence of the trimethylsilyl group, which imparts distinct chemical properties such as increased hydrophobicity and the ability to participate in silicon-based reactions. This makes it particularly valuable in the synthesis of silicon-containing polymers and materials with enhanced mechanical and dielectric properties .
Propriétés
Formule moléculaire |
C11H16Si |
|---|---|
Poids moléculaire |
176.33 g/mol |
Nom IUPAC |
3-bicyclo[4.2.0]octa-1(6),2,4-trienyl(trimethyl)silane |
InChI |
InChI=1S/C11H16Si/c1-12(2,3)11-7-6-9-4-5-10(9)8-11/h6-8H,4-5H2,1-3H3 |
Clé InChI |
MWKCBGSBCLDQQQ-UHFFFAOYSA-N |
SMILES canonique |
C[Si](C)(C)C1=CC2=C(CC2)C=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



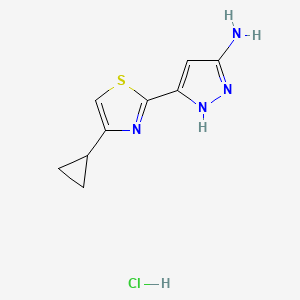
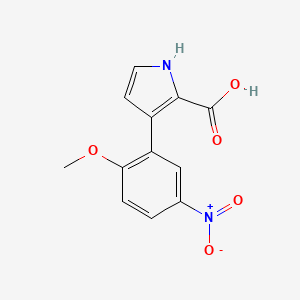

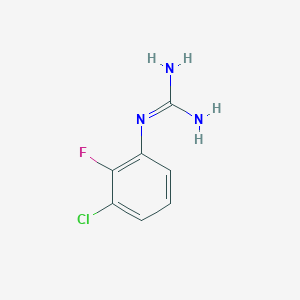

![3-Amino-5-[4-(trifluoromethyl)phenyl]-1H-pyrazole Hydrochloride](/img/structure/B13704644.png)
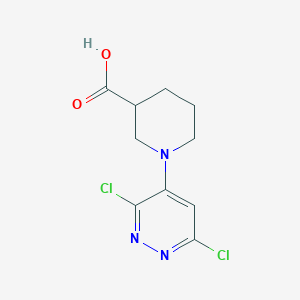
![8-Methoxy-5H-indeno[1,2-d]pyrimidin-2-amine](/img/structure/B13704664.png)


![[3-[(2-Bromophenyl)amino]-4-chlorophenyl]methanol](/img/structure/B13704677.png)
